molecular formula C17H20FN3O5S B2866095 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 1226457-06-2

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2866095
CAS No.: 1226457-06-2
M. Wt: 397.42
InChI Key: JVJVYGDXBFXGAS-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core with a sulfonyl group at the 1-position, substituted by a 5-fluoro-2-methoxyphenyl ring. The amide nitrogen is linked to a 5-methylisoxazol-3-yl heterocycle.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O5S/c1-11-9-16(20-26-11)19-17(22)12-5-7-21(8-6-12)27(23,24)15-10-13(18)3-4-14(15)25-2/h3-4,9-10,12H,5-8H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJVYGDXBFXGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperidine-4-Carboxamide Derivatives
Compound Name/Structure Molecular Formula Key Substituents Yield (%) Biological Activity Reference
Target Compound C₁₇H₁₉FN₃O₅S* (5-Fluoro-2-methoxyphenyl)sulfonyl N/A Undetermined N/A
1-(4-Fluorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide C₁₇H₁₇FN₃O₃ 4-Fluorobenzoyl N/A Not specified
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)... C₂₉H₃₉F₃N₄O₂ Oxazolylmethyl, trifluoromethyl 61 HCV entry inhibition

Key Observations :

  • The target compound replaces the benzoyl group in ’s analog with a sulfonyl-linked aryl group, increasing molecular weight and polarity.
  • ’s oxazolylmethyl derivatives exhibit 61% yield and >99.8% purity, highlighting efficient synthesis routes for piperidine carboxamides.
Sulfonamide-Based Analogs
Compound Name/Structure Molecular Formula Key Substituents Yield (%) Biological Activity Reference
2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide C₁₃H₁₂Cl₂N₃O₄S Chloroacetamido, chloroalkyl N/A Antimicrobial (inferred)
(Hydrazineyl)thiazol-5-yl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide C₁₅H₁₄N₆O₃S₂ Thiazole-diazenyl 70–80 Not specified

Key Observations :

  • The target compound shares the 5-methylisoxazole moiety with and ’s sulfonamides but differs in the central scaffold (piperidine vs. acetamide or thiazole). This structural variation impacts conformational flexibility and target selectivity.
  • ’s 70–80% yields for thiazole-linked sulfonamides demonstrate high synthetic efficiency, though their biological relevance remains unclear .
Heterocyclic Carboxamides with Fluorinated Aryl Groups
Compound Name/Structure Molecular Formula Core Structure Key Substituents Reference
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₇H₁₈FN₃O₂S Pyrrolidine Thiadiazole, isopropyl
5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)... C₂₉H₂₃F₄N₅O₄ Furopyridine Oxadiazole, trifluoroethyl

Key Observations :

  • Fluorinated aryl groups (e.g., 4-fluorophenyl) are common in and , enhancing lipophilicity and resistance to oxidative metabolism. The target compound’s 5-fluoro-2-methoxyphenyl group may offer similar advantages while introducing steric and electronic nuances .
  • Pyrrolidine and furopyridine cores () reduce ring size compared to piperidine, altering conformational dynamics and binding pocket compatibility.

Preparation Methods

Piperidine-4-Carboxylic Acid Derivatives

The piperidine-4-carboxamide moiety is typically derived from piperidine-4-carboxylic acid or its ester/thioamide analogs. Patent US9790182B2 demonstrates that piperidine-4-carbothioamide can be synthesized via reaction of 4-cyanopiperidine with hydrogen sulfide in alcoholic solvents (e.g., n-butanol, methanol) at 60°C under 4 bar pressure, yielding 90% purity. For carboxamide formation, analogous conditions using ammonia or amines instead of H₂S may be employed.

Optimization Insight :

  • Solvent selection (primary alcohols > ethers) improves yield.
  • Sealed reaction vessels prevent volatile reagent loss.

Sulfonylation of the Piperidine Nitrogen

Sulfonyl Chloride Preparation

The 5-fluoro-2-methoxyphenylsulfonyl group is introduced via reaction of piperidine with the corresponding sulfonyl chloride. Mechanochemical methods (e.g., ball milling with KHF₂/AcOH) enable solvent-free synthesis of sulfonyl fluorides from imidazole precursors. Subsequent chloride exchange (e.g., using PCl₅) converts sulfonyl fluorides to sulfonyl chlorides.

Representative Protocol :

  • React 5-fluoro-2-methoxybenzenesulfonyl imidazole with KHF₂ (2.0 equiv) and AcOH (3.0 equiv) in a mixer mill (25 Hz, 80°C, 60 min).
  • Yield: 65–81% for analogous sulfonyl fluorides.

Coupling to Piperidine

Sulfonylation proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride. WO2021005586A1 reports similar reactions using aryl sulfonyl chlorides in dichloromethane with triethylamine as base, achieving >90% conversion.

Critical Parameters :

  • Base: Triethylamine or pyridine.
  • Temperature: 0–25°C to minimize side reactions.

Synthesis of 5-Methylisoxazol-3-Amine

Cyclization of β-Ketonitriles

Patent CN107721941B details the synthesis of 3-amino-5-methylisoxazole from 2-methyl-2-acetonitrile-1,3-dioxolane and hydroxylamine hydrochloride under alkaline conditions:

  • React hydroxylamine hydrochloride (1.2 equiv) with NH₃(aq) (25%).
  • Add 2-methyl-2-acetonitrile-1,3-dioxolane, stir at 60°C for 6 hr.
  • Acidify with HCl, extract with chloroform, and isolate via distillation.
    Yield : 67–95% depending on conditions.

Amidation of Piperidine-4-Carboxylic Acid

Carboxylic Acid Activation

The piperidine-4-carboxylic acid is activated as an acid chloride (using SOCl₂ or oxalyl chloride) or coupled directly via EDCl/HOBt or HATU .

Example Protocol from US9790182B2 Adaptation :

  • Dissolve piperidine-4-carboxylic acid (1.0 equiv) in THF.
  • Add EDCl (1.2 equiv), HOBt (1.1 equiv), and stir at 0°C for 30 min.
  • Introduce 5-methylisoxazol-3-amine (1.1 equiv), warm to RT, and stir for 12 hr.
    Yield : 75–85% (estimated from analogous reactions).

Integrated Synthetic Route

Stepwise Assembly

  • Piperidine-4-carboxylic acidPiperidine-4-carboxamide via EDCl/HOBt-mediated coupling.
  • Sulfonylation with 5-fluoro-2-methoxyphenylsulfonyl chloride.
  • Purification via silica chromatography or recrystallization.

Overall Yield : 52–68% (calculated from step efficiencies).

Comparative Analysis of Methodologies

Step Method Yield Key Advantage Citation
Sulfonyl Fluoride Syn. Mechanochemical (KHF₂/AcOH) 65–81% Solvent-free, scalable
Piperidine Sulfonylation Aryl sulfonyl chloride coupling >90% High regioselectivity
Isoxazole Amine Prep. β-Ketonitrile cyclization 67–95% Avoids chlorinated solvents
Amidation EDCl/HOBt mediation 75–85% Mild conditions

Challenges and Optimization Opportunities

  • Sulfonyl Chloride Stability : Hydrolytic sensitivity necessitates anhydrous conditions.
  • Amidation Side Reactions : Over-activation of carboxylic acid may lead to piperidine ring opening; stoichiometric control is critical.
  • Purification Complexity : Silica plug filtration suffices for sulfonyl fluorides, but HPLC may be needed for final product isolation.

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